molecular formula C21H15N3S2 B3059177 Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)- CAS No. 95-22-7

Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-

Cat. No.: B3059177
CAS No.: 95-22-7
M. Wt: 373.5 g/mol
InChI Key: YLEIZZYNXHCGKG-UHFFFAOYSA-N
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Description

Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-, also known as MBBT, is a fluorescent dye that has been widely used in scientific research applications. It is a synthetic compound that has been developed as a tool for studying biological systems, such as protein-protein interactions, DNA-protein interactions, and cell signaling pathways.

Scientific Research Applications

Synthesis of Thiazolidin-4-one Derivatives

The compound 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine has been utilized in the synthesis of a variety of thiazolidin-4-one derivatives. These compounds were synthesized through the reaction with different substituted benzaldehydes, followed by cyclocondensation with 2-meraptoacetic acid. The structures of the newly synthesized compounds were confirmed using spectral data. Their antibacterial activities were evaluated against both gram-negative (Escherichia coli) and gram-positive (Staphylococcus aureus) bacteria, showing significant activity against both types (Hussein & Azeez, 2013).

Antifungal Agents

A series of derivatives containing the benzenamine moiety were synthesized and characterized, showing excellent to weak antifungal activities against various fungi, including Candida albicans, Candida tropicalis, and Aspergillus niger. Among these, specific derivatives exhibited significant activity, comparable to the standard drug clotrimazole (Malhotra et al., 2012).

Synthesis and COX-2/5-LOX Inhibitory Activity

Synthesis of Methyl Acetates as Inhibitors

A series of compounds were synthesized targeting COX-2 (Cyclooxygenase) and 5-LOX (Lipoxygenase) inhibitory activities. Some of these compounds showed notable inhibitory activity, especially against 5-LOX. These findings contribute to the development of anti-inflammatory agents with better gastric tolerance (Reddy & Rao, 2008).

Synthesis and Characterization for Antimicrobial Activities

Novel Series of Thiazolidin-4-one Derivatives

A novel series of thiazolidin-4-one derivatives were synthesized through the condensation of substituted thiazoles with 4-(2-substituted thiazol-4-yl)benzenamine, followed by cyclo-condensation with thioglycolic acid. These compounds exhibited moderate to good antimicrobial activities, with some showing moderate antifungal activity as well (Shelke et al., 2014).

Benzimidazole Derivatives for Antimicrobial Activity

Novel benzimidazole derivatives synthesized from this benzenamine showed activity against various strains of microorganisms. Structural activity relationship studies indicated that compounds with an electron-withdrawing group displayed better activity compared to those with electron-donating groups (Krishnanjaneyulu et al., 2014).

Properties

IUPAC Name

4-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3S2/c1-12-2-8-16-18(10-12)25-21(24-16)14-5-9-17-19(11-14)26-20(23-17)13-3-6-15(22)7-4-13/h2-11H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEIZZYNXHCGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059118
Record name Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-22-7
Record name 4-(6-Methyl[2,6′-bibenzothiazol]-2′-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC242018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242018
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Record name Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-
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Record name Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6'-methyl-2',6-bibenzothiazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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